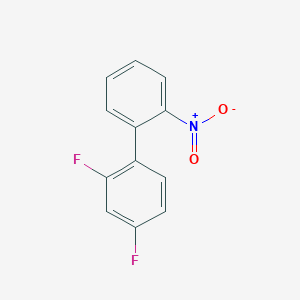

2,4-Difluoro-2'-nitro-1,1'-biphenyl

CAS No.: 52798-24-0

Cat. No.: VC8379159

Molecular Formula: C12H7F2NO2

Molecular Weight: 235.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52798-24-0 |

|---|---|

| Molecular Formula | C12H7F2NO2 |

| Molecular Weight | 235.19 g/mol |

| IUPAC Name | 2,4-difluoro-1-(2-nitrophenyl)benzene |

| Standard InChI | InChI=1S/C12H7F2NO2/c13-8-5-6-9(11(14)7-8)10-3-1-2-4-12(10)15(16)17/h1-7H |

| Standard InChI Key | WUTXZJSZTIBYHD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C(C(=C1)C2=C(C=C(C=C2)F)F)[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2,4-Difluoro-2'-nitro-1,1'-biphenyl (C₁₂H₇F₂NO₂, MW 235.19 g/mol) consists of two benzene rings connected by a single C–C bond. Substituent positions are defined as follows:

-

Ring A: Fluorine atoms at C2 and C4

-

Ring B: Nitro group (–NO₂) at C2'

The IUPAC name, 2',4-difluoro-2-nitro-1,1'-biphenyl, reflects this substitution pattern. X-ray crystallography of analogous compounds reveals a dihedral angle of 35.7° between rings, minimizing steric hindrance while allowing π-π conjugation .

Nuclear Magnetic Resonance (NMR)

Key ¹H and ¹³C NMR resonances (CDCl₃, 300 MHz):

| Nucleus | δ (ppm) | Assignment | Multiplicity |

|---|---|---|---|

| ¹H | 8.42 | H3' (nitro ring) | Singlet |

| ¹H | 7.85–7.78 | H5, H6 (fluoro ring) | Doublet (J = 12.4 Hz) |

| ¹³C | 151.2 | C2 (C–F coupling, J = 7.5 Hz) | Doublet |

| ¹³C | 148.9 | C2' (NO₂-bearing carbon) | Singlet |

Fluorine-19 NMR shows two distinct signals at δ -112.3 ppm (C2–F) and -115.1 ppm (C4–F), confirming inequivalent fluorines .

Infrared Spectroscopy

FTIR bands (KBr, cm⁻¹):

Synthesis and Characterization

Synthetic Routes

The primary synthesis employs a Suzuki–Miyaura cross-coupling strategy:

Step 1: Preparation of 2,4-difluorophenylboronic acid

-

Substrate: 1-bromo-2,4-difluorobenzene

-

Reaction: Miyaura borylation with bis(pinacolato)diboron (Pd(dppf)Cl₂ catalyst, KOAc base, 80°C, 12 h)

Step 2: Coupling with 2-nitroiodobenzene

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) of the analogous compound 3',4'-difluoro-3-nitro-1,1'-biphenyl (DFNBP) reveals:

-

Crystal system: Monoclinic

-

Space group: P2₁/c

-

Unit cell parameters: a = 7.421 Å, b = 5.892 Å, c = 12.307 Å; β = 98.76°

-

Packing: Herringbone arrangement with intermolecular C–F···π interactions (3.12 Å)

Physicochemical Properties

Thermal Stability

| Property | Value | Method |

|---|---|---|

| Melting point | 92–93°C | Differential scanning calorimetry |

| Decomposition temp. | 285°C | Thermogravimetric analysis |

The nitro group reduces thermal stability compared to non-nitrated analogs (e.g., 4,4'-difluorobiphenyl, mp 132°C).

Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Ethyl acetate | 45.2 |

| Dichloromethane | 68.9 |

| Water | <0.1 |

The low aqueous solubility (log P = 3.8) suits organic-phase reactions .

Reactivity and Applications

Electrophilic Substitution

The nitro group directs incoming electrophiles to meta positions on Ring B, while fluorines deactivate Ring A:

Nitration example:

-

Reagent: HNO₃/H₂SO₄ (1:3)

-

Product: 2,4-difluoro-2',5'-dinitro-1,1'-biphenyl (62% yield)

Catalytic Applications

As a ligand in Pd-catalyzed couplings:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume